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Abstract

Zandatrigine (formerly XEN901, also known as NBI-921352) is a clinical-stage, selective
inhibitor of the voltage-gated sodium channel NaV1.6.[1][2] Developed through a targeted
discovery program, it represents a precision medicine approach for the treatment of epilepsy,
particularly SCN8A developmental and epileptic encephalopathy (SCN8A-DEE), a rare and
severe pediatric epilepsy syndrome.[3] This technical guide provides a comprehensive
overview of the discovery, synthesis, mechanism of action, and preclinical/clinical evaluation of
Zandatrigine. Detailed experimental methodologies, quantitative data summaries, and visual
representations of key processes are included to support researchers and drug development
professionals in understanding this novel therapeutic agent.

Introduction: The Rationale for a Selective NaV1.6
Inhibitor

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials
in neurons.[4] Three isoforms, NaV1.1, NaV1.2, and NaV1.6, are predominantly expressed in
the adult central nervous system.[5] While non-selective sodium channel blockers have long
been a cornerstone of epilepsy treatment, their lack of isoform specificity can lead to dose-
limiting side effects and a narrow therapeutic index.[6][7]
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The discovery of Zandatrigine was driven by the understanding that different sodium channel
isoforms play distinct roles in neuronal excitability. Gain-of-function mutations in the SCNSA
gene, which encodes the NaV1.6 channel, lead to increased neuronal firing and are a direct
cause of SCN8A-DEE.[5] Conversely, loss-of-function mutations in SCN1A, encoding NaVv1.1,
are associated with Dravet syndrome, another severe form of epilepsy. This highlights the
potential for a selective NaV1.6 inhibitor to provide targeted efficacy while sparing NaV1.1,
thereby avoiding the exacerbation of seizures in certain patient populations and potentially
offering a wider therapeutic window.[5][6]

The development of Zandatrigine, therefore, represents a strategic shift towards precision
medicine in epilepsy, aiming to address the underlying pathophysiology of specific genetic
epilepsies.

Discovery of Zandatrigine: A Targeted Approach

The discovery of Zandatrigine originated from a medicinal chemistry program focused on
developing isoform-selective aryl sulfonamide inhibitors of sodium channels.[1][6] The program
initially targeted NaV1.7 and NaV1.3, but subsequent optimization efforts led to the
identification of potent and selective NaV1.6 inhibitors.[1]

The core discovery strategy involved a multi-parameter optimization process aimed at:
e High Potency for NaV1.6: Achieving sub-micromolar inhibitory concentrations.

e High Selectivity: Minimizing activity against other sodium channel isoforms, particularly
NaV1.1 and the cardiac isoform NaV1.5.

e CNS Penetration: Ensuring the compound could cross the blood-brain barrier to reach its
target.

o Favorable ADME Properties: Optimizing absorption, distribution, metabolism, and excretion
for oral bioavailability and a suitable pharmacokinetic profile.

This systematic approach led to the identification of Zandatrigine as a lead candidate with a
desirable preclinical profile.

Chemical Synthesis
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Zandatrigine is a synthetic organic molecule with the chemical name 4-{--INVALID-LINK--
amino}-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzene-1-sulfonamide. While a detailed, step-by-
step synthesis protocol for Zandatrigine is not publicly available, the general synthesis of
related aryl and thiazole-containing sulfonamides can be inferred from the chemical literature
and patents.

The synthesis likely involves a multi-step process culminating in the coupling of key
intermediates: a substituted benzenesulfonyl chloride and an aminothiazole derivative. A
plausible, though unconfirmed, retrosynthetic analysis suggests the following key
disconnections:

GSS)-1»benzyl-N-methylpyrrolidin-3-amme)( Amine Alkylation
Substituted Benzenesulfonyl Chloride)

(A
Fluorinated Aromatic Core Sulfonamide Bond Formation){—(zandatrigine)
L7

Click to download full resolution via product page

Figure 1: Retrosynthetic analysis of Zandatrigine.

A general synthetic approach for similar benzenesulfonamides involves the reaction of a
substituted aniline with a sulfonating agent to form the corresponding sulfonyl chloride. This is
followed by reaction with an amine to form the final sulfonamide.

Mechanism of Action

Zandatrigine is a potent and selective inhibitor of the NaV1.6 voltage-gated sodium channel.
[1][2] It exhibits state-dependent inhibition, preferentially binding to the inactivated state of the
channel.[8] This mechanism of action is crucial for its therapeutic effect, as it allows
Zandatrigine to selectively target neurons that are firing at high frequencies, a hallmark of
epileptic seizures, while having less effect on neurons firing at normal physiological rates.
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Zandatrigine non-covalently binds to the voltage-sensing domain of domain IV (VSD4) of the
NaV1.6 channel.[2] This binding stabilizes the inactivated state of the channel, thereby
reducing the influx of sodium ions and dampening neuronal hyperexcitability.[2]
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Figure 2: Mechanism of action of Zandatrigine.

Structure-Activity Relationship (SAR)

The development of Zandatrigine and other selective NaV1.6 inhibitors has been guided by
extensive structure-activity relationship studies of the aryl sulfonamide class of compounds.
Key structural features that contribute to potency and selectivity have been identified.

The interaction of the sulfonamide moiety with a positively charged arginine residue in the
VSD-IV of the NaV channel is a critical determinant of binding.[1][4] Modifications to the aryl
ring and the substituent groups attached to the sulfonamide nitrogen have been systematically
explored to optimize isoform selectivity. The goal has been to enhance interactions with the
unique residues in the binding pocket of NaV1.6 while minimizing interactions with the
corresponding residues in other isoforms, particularly NaV1.1.

Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
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The potency and selectivity of Zandatrigine against various sodium channel isoforms were
determined using automated whole-cell patch-clamp electrophysiology in HEK293 cells stably
expressing the target human NaV channels.

General Protocol:

o Cell Culture: HEK293 cells stably transfected with the cDNA for the desired human NaV
channel isoform (e.g., hNaVv1.1, hNaV1.2, hNaV1.6) are cultured under standard conditions.

Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed using
an automated patch-clamp system.

Solutions:

o Internal Solution (Pipette Solution): Typically contains CsF, CsCl, EGTA, HEPES, and
NacCl, with the pH adjusted to ~7.2.

o External Solution (Bath Solution): Typically contains NaCl, KCI, CaCl2, MgCI2, HEPES,
and glucose, with the pH adjusted to ~7.4.

» Voltage Protocol: To determine the IC50, a voltage protocol is used that holds the cell at a
potential where a fraction of the channels are in the inactivated state, the preferred state for
Zandatrigine binding. A typical protocol involves a holding potential, followed by a
depolarizing test pulse to elicit a sodium current.

Compound Application: Zandatrigine is perfused into the recording chamber at various
concentrations. The effect on the peak sodium current is measured.

Data Analysis: The concentration-response data are fitted to a Hill equation to determine the
IC50 value for each isoform.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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